3,4-Dimethyl-2-pentanone

Description

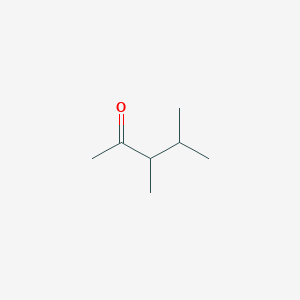

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHRQZNDMYRDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337014 | |

| Record name | 3,4-Dimethyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-78-6 | |

| Record name | 3,4-Dimethyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-2-pentanone

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,4-Dimethyl-2-pentanone, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is an aliphatic ketone. Its structural and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol [1] |

| IUPAC Name | 3,4-dimethylpentan-2-one[1] |

| CAS Registry Number | 565-78-6[1][2] |

| Boiling Point | 135 °C (408 K ± 5 K)[2][3] |

| Density | 0.819 g/mL[3] |

| Refractive Index | 1.4097[3] |

| SMILES | CC(C)C(C)C(C)=O[3] |

| InChI | InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3[2] |

| InChIKey | QXHRQZNDMYRDPA-UHFFFAOYSA-N[2] |

Spectroscopic Data

Spectroscopic data for this compound, including mass spectrometry and infrared (IR) spectroscopy, are available through the National Institute of Standards and Technology (NIST) Chemistry WebBook.[2][4]

Reactivity and Safety

Reactivity: Vapors of this compound may form an explosive mixture with air. It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products include carbon oxides.[5]

Safety and Hazards: this compound is classified as a highly flammable liquid and vapor.[1][6] It is known to cause skin and serious eye irritation.[1][5] Inhalation may cause respiratory irritation.[1][5]

GHS Hazard Statements: H225, H315, H319, H335.[1]

It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[7] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn.[6]

Experimental Protocols

A common synthetic route to this compound is the oxidation of the corresponding alcohol, 3,4-Dimethyl-2-pentanol. The following is a general experimental protocol for this type of transformation.

Synthesis of this compound via Oxidation of 3,4-Dimethyl-2-pentanol

-

Objective: To synthesize this compound through the oxidation of 3,4-Dimethyl-2-pentanol.

-

Reagents and Materials:

-

3,4-Dimethyl-2-pentanol

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or a solution of CrO₃ in sulfuric acid - Jones reagent)

-

Anhydrous diethyl ether or acetone

-

Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-Dimethyl-2-pentanol in a suitable solvent like anhydrous diethyl ether or acetone.

-

Addition of Oxidant: Cool the flask in an ice bath to 0 °C. Slowly add the oxidizing agent (e.g., PCC or Jones reagent) to the stirred solution. Maintain the temperature below 20 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding an appropriate reagent (e.g., sodium bisulfite solution for Jones reagent). Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by distillation to obtain pure this compound.

-

Visualizations

Caption: General workflow for the synthesis and purification of this compound.

Caption: Logical relationship of this compound in neurotoxicity studies.[8]

References

- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 3,4-Dimethyl-2-hexanone|Research Chemical [benchchem.com]

3,4-Dimethyl-2-pentanone physical properties

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethyl-2-pentanone

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual representation of an experimental workflow.

Core Physical Properties

This compound is an organic compound with the chemical formula C7H14O.[1][2][3] Understanding its physical properties is crucial for its application in various scientific and industrial fields.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | PubChem[1], NIST[2] |

| Boiling Point | 135 °C (408 K) | Chemical Synthesis Database[3], NIST[2] |

| Melting Point | Not Applicable | Chemical Synthesis Database[3] |

| Density | 0.819 g/mL | Chemical Synthesis Database[3] |

| Refractive Index | 1.4097 | Chemical Synthesis Database[3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents | General Ketone Properties[4][5][6][7] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point is the distillation method.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises and enters the condenser.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a constant temperature reading on the thermometer while the liquid is distilling.

-

Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point of the liquid.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined accurately using a pycnometer or by simply measuring the mass of a known volume.

Apparatus:

-

Graduated cylinder or volumetric flask

-

Analytical balance

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or volumetric flask using an analytical balance.

-

Carefully add a known volume of this compound to the graduated cylinder or volumetric flask. Record the volume.

-

Measure the total mass of the container and the liquid.

-

Subtract the mass of the empty container from the total mass to find the mass of the liquid.

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and can be measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Dropper

-

Constant temperature water bath (optional, for high precision)

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

-

Ensure the prism of the refractometer is clean and dry.

-

Using a dropper, place a few drops of this compound onto the surface of the prism.

-

Close the prism and allow the sample to spread evenly.

-

Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale. For accurate measurements, the temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. byjus.com [byjus.com]

- 7. ck12.org [ck12.org]

An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of the aliphatic ketone, 3,4-Dimethyl-2-pentanone.

Core Concepts: Structural Formula and Properties

This compound is a branched-chain aliphatic ketone. Its structure consists of a five-carbon pentanone backbone with methyl groups attached to the third and fourth carbon atoms. The carbonyl group is located at the second carbon position.

Structural Formula:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.[1][2][3]

| Property | Value | Source |

| IUPAC Name | 3,4-Dimethylpentan-2-one | [1] |

| CAS Number | 565-78-6 | [1][3] |

| Molecular Formula | C₇H₁₄O | [1][3] |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 135 °C | [2] |

| Density | 0.819 g/mL | [2] |

| Refractive Index | 1.4097 | [2] |

| Melting Point | Not available | [2] |

Experimental Protocols: Synthesis of this compound

Synthesis via Alkylation of an Enolate

This method involves the formation of an enolate from a smaller ketone, followed by its reaction with an appropriate alkyl halide. For the synthesis of this compound, one could theoretically start from 3-methyl-2-butanone (B44728) and introduce a methyl group at the alpha-carbon.

General Protocol for Alkylation of a Ketone Enolate: [4][5][6][7]

-

Enolate Formation: A solution of a ketone (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise to the stirred solution. The reaction is allowed to proceed for a set time (e.g., 1-2 hours) to ensure complete enolate formation.

-

Alkylation: The appropriate alkyl halide (e.g., isopropyl halide for the target molecule) (1.2 eq.) is then added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield the desired ketone.

Synthesis via Grignard Reaction with a Nitrile

An alternative approach involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis to yield the ketone. To synthesize this compound, one could use the Grignard reagent derived from 2-bromopropane (B125204) and react it with isobutyronitrile.

General Protocol for Grignard Reaction with a Nitrile: [8][9]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq.) are placed under an inert atmosphere. A solution of the alkyl halide (e.g., 2-bromopropane) (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

-

Reaction with Nitrile: The Grignard reagent is cooled in an ice bath, and a solution of the nitrile (e.g., isobutyronitrile) (0.95 eq.) in anhydrous ether or THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The resulting mixture is stirred until the intermediate imine is fully hydrolyzed to the ketone.

-

Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated. The crude ketone is then purified by distillation or column chromatography.

Biological Relevance and Signaling Pathways

While specific biological activities of this compound have not been extensively documented, as an aliphatic ketone, it falls into a class of compounds with known biological significance. Notably, ketone bodies are crucial signaling molecules and alternative energy sources in metabolic regulation.

Ketone Body Metabolism and Signaling

During periods of low glucose availability, such as fasting or a ketogenic diet, the liver produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) from the breakdown of fatty acids. These ketone bodies can be utilized by extrahepatic tissues, including the brain, as a source of energy.

Beyond their role in energy metabolism, ketone bodies, particularly β-hydroxybutyrate, have been shown to act as signaling molecules. For instance, β-hydroxybutyrate is an endogenous inhibitor of class I histone deacetylases (HDACs), leading to changes in gene expression. This has implications for a variety of cellular processes, including oxidative stress resistance and inflammation, and is an area of active research in the context of various diseases.

Below is a diagram illustrating the general pathway of ketone body metabolism.

References

- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone

This technical guide provides a comprehensive overview of 3,4-Dimethyl-2-pentanone, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, and relevant methodologies.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure C7H14O, commonly referred to as this compound, is systematically named 3,4-dimethylpentan-2-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name precisely describes its molecular structure: a five-carbon pentanone backbone with methyl groups attached to the third and fourth carbon atoms and a ketone functional group at the second position.

The compound is also known by several synonyms, which are listed below:

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application in experimental settings, and for the prediction of its behavior in various chemical and biological systems.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C7H14O | - | [1][2][3] |

| Molecular Weight | 114.19 | g/mol | [1] |

| 114.1855 | g/mol | [3] | |

| Boiling Point | 135 | °C | [4] |

| 408 ± 5 | K | [3] | |

| Density | 0.819 | g/mL | [4] |

| Refractive Index | 1.4097 | - | [4] |

| InChIKey | QXHRQZNDMYRDPA-UHFFFAOYSA-N | - | [1][2][3] |

| SMILES | CC(C)C(C)C(=O)C | - |

Experimental Protocols

General Ketone Synthesis via Grignard Reagents:

A common method for the synthesis of ketones involves the reaction of a Grignard reagent with a nitrile. For the synthesis of this compound, this could theoretically involve the reaction of a Grignard reagent derived from 2-bromopropane (B125204) (isopropylmagnesium bromide) with 2-methylpropanenitrile. This would be followed by hydrolysis to yield the target ketone. It is important to note that regioselective control can be a challenge in such reactions.

Analytical Methods:

The analysis of this compound, like other volatile organic compounds, can be performed using various analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS) is a highly sensitive and selective method for its identification and quantification.[4] For analysis in aqueous samples, methods like purge and trap or headspace sampling can be employed to isolate the volatile ketone before its introduction into the GC/MS system.[4]

Logical Relationships: Isomers of C7H14O Ketones

This compound is one of several structural isomers of ketones with the molecular formula C7H14O. Understanding the relationship between these isomers is crucial for analytical differentiation and for studying structure-activity relationships. The following diagram illustrates the structural formulas of this compound and some of its isomers.

References

An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone (CAS Number: 565-78-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-2-pentanone, with the CAS registry number 565-78-6, is an aliphatic ketone that serves as a valuable building block in organic synthesis. Its branched structure offers unique steric and electronic properties that can be exploited in the development of novel chemical entities. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and safety information. While specific applications in drug development are not widely documented, this paper aims to consolidate the available technical information to support further research and exploration of its potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.[1][2][3]

| Property | Value | Reference |

| CAS Number | 565-78-6 | [1][2][3] |

| Molecular Formula | C7H14O | [1][2] |

| Molecular Weight | 114.19 g/mol | [2] |

| Density | 0.804 g/cm³ | [1] |

| Boiling Point | 127.7 °C at 760 mmHg | [1] |

| Flash Point | 22.1 °C | [1] |

| Refractive Index | 1.4 | [1] |

| LogP | 1.86750 | [1] |

| PSA (Polar Surface Area) | 17.07000 Ų | [1] |

| Exact Mass | 114.104465066 Da | [2] |

Synthesis and Experimental Protocols

A general conceptual workflow for a potential synthesis is outlined below.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral data with assigned peaks is not publicly available, ¹³C NMR spectra for this compound are referenced in databases.[2] The expected ¹³C NMR spectrum would show distinct signals for the seven carbon atoms in their unique chemical environments.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[2] The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns for an aliphatic ketone.

Infrared (IR) Spectroscopy

Vapor phase IR spectra are available for this compound.[2] A prominent absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1715 cm⁻¹.

The following diagram illustrates a general workflow for the analytical characterization of this compound.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies on the biological activity of this compound in the context of drug development. However, the broader class of aliphatic ketones has been investigated for various biological activities. Some ketones are known to be endogenous metabolites, while others have been explored as scaffolds in medicinal chemistry.[4][5] The unique substitution pattern of this compound could be of interest for designing molecules with specific steric requirements for receptor or enzyme binding. Further research is warranted to explore the potential pharmacological profile of this compound and its derivatives.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.

The logical relationship for handling a chemical spill is depicted below.

Conclusion

This compound is a chemical compound with well-characterized physical and chemical properties. While its direct application in drug development has not been established, its structure presents opportunities for synthetic exploration. This guide provides a foundational understanding of the compound, which can be leveraged by researchers and scientists for future studies. Further investigation into its synthesis, reactivity, and potential biological activities is encouraged to fully unlock its potential in medicinal chemistry and other scientific disciplines.

References

An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 3,4-Dimethyl-2-pentanone, targeted at researchers, scientists, and professionals in drug development and related fields.

Molecular and Physical Properties

This compound is a branched-chain aliphatic ketone. Its core characteristics are summarized in the table below, providing a foundational dataset for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 565-78-6 | [2] |

| IUPAC Name | 3,4-dimethylpentan-2-one | [1] |

| Boiling Point | 135 °C | [3] |

| Density | 0.819 g/mL | [3] |

| Refractive Index | 1.4097 | [3] |

| InChI | InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3 | [2] |

| InChIKey | QXHRQZNDMYRDPA-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)C(C)C(=O)C | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for ketones should be anticipated.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1715 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the different methyl and methine protons in the molecule, with chemical shifts and splitting patterns corresponding to their chemical environments.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom, including the characteristic downfield signal for the carbonyl carbon.[1]

-

Safety and Handling

This compound is classified as a flammable liquid and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Experimental Protocols

This protocol describes a representative method for the synthesis of this compound from 2-bromopropane (B125204) and 2-methylpropanal, followed by oxidation. This is a common and adaptable method for forming carbon-carbon bonds and synthesizing ketones.[5][6]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-bromopropane

-

2-methylpropanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction.

-

Slowly add a solution of 2-bromopropane in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the isopropylmagnesium bromide Grignard reagent.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 2-methylpropanal in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol, 3,4-dimethyl-2-pentanol.

-

Oxidation: Dissolve the crude alcohol in dichloromethane (B109758). Add pyridinium chlorochromate (PCC) in one portion and stir at room temperature until the reaction is complete (monitored by TLC or GC).

-

Purification: Filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts. Evaporate the solvent under reduced pressure. The crude this compound can be further purified by distillation.

This protocol outlines a general method for the analysis of this compound using GC-MS, suitable for reaction monitoring or purity assessment.[7]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or hexane.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-200

-

Source Temperature: 230 °C

-

-

-

Data Analysis: Identify the this compound peak in the total ion chromatogram based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

Visualizations

Caption: Logical workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 3,4-Dimethyl-2-pentanone, a ketone of interest in various chemical and pharmaceutical applications. The document outlines its key physical properties, presents detailed experimental protocols for their determination, and includes a workflow diagram for property analysis.

Physicochemical Data

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Boiling Point | 135 | °C |

| 408 (± 5) | K | |

| Density | 0.819 | g/mL |

Note: The boiling point in Kelvin is an average of 6 values as reported by the NIST Thermodynamics Research Center.[1]

Experimental Protocols

Accurate determination of the boiling point and density is crucial for the characterization and quality control of chemical substances. The following sections detail standardized methodologies for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] Several methods can be employed for this determination, including simple distillation and the Thiele tube method.[2][3][4] The micro-boiling point method is particularly useful when only a small sample volume is available.[5]

Micro-Boiling Point Determination using a Thiele Tube:

This method is advantageous due to its requirement for a small sample volume (less than 0.5 mL).[4]

-

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Rubber band or wire to attach the test tube to the thermometer

-

-

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.[4]

-

The thermometer and attached tube are inserted into the Thiele tube, ensuring the sample is immersed in the heating oil.

-

The side arm of the Thiele tube is gently heated.[5]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating should be stopped.[5]

-

As the apparatus cools, the stream of bubbles will slow and eventually stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point of the sample.[4][5] This temperature should be recorded.

-

Density is a fundamental physical property defined as the mass of a substance per unit volume.[6] It can be determined experimentally by accurately measuring the mass and volume of a sample.

Density Determination using a Graduated Cylinder and Balance:

This is a straightforward method for determining the density of a liquid.[6][7][8]

-

Apparatus:

-

Procedure:

-

Place an empty, dry graduated cylinder on the digital balance and tare the balance to zero.[7]

-

Carefully transfer a known volume of this compound into the graduated cylinder. For accuracy, read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7]

-

Record the exact volume.

-

Place the graduated cylinder containing the liquid back on the tared balance and record the mass of the liquid.[7]

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[7][8]

-

For improved accuracy, it is recommended to repeat the measurement multiple times and calculate an average.[6][7]

-

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

- 1. This compound [webbook.nist.gov]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. vernier.com [vernier.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. youtube.com [youtube.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to the Safety and Hazards of 3,4-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 3,4-Dimethyl-2-pentanone (CAS No: 565-78-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this substance.

Chemical and Physical Properties

This compound is a ketone with the molecular formula C₇H₁₄O.[1][2] Its physical and chemical properties are essential for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 3,4-dimethylpentan-2-one | [1] |

| CAS Number | 565-78-6 | [1] |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 135 °C (408 K) | [2][3] |

| Density | 0.819 g/mL | [3] |

| Refractive Index | 1.4097 (at 20°C) | [3] |

| Melting Point | Not Available | [3] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[1]

| GHS Classification | Category | Pictogram(s) | Signal Word | Hazard Statement(s) |

| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly Flammable liquid and vapor.[1] |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[1] |

Toxicological Information

| Toxicological Endpoint | Result | Notes |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1] | Prolonged or repeated contact may defat the skin, leading to dermatitis. |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[1] | Direct contact can cause redness and pain. |

| Respiratory/Skin Sensitization | Data not available | |

| Germ Cell Mutagenicity | Data not available | |

| Carcinogenicity | Data not available | No components are listed as carcinogens by IARC, NTP, or OSHA for related ketones.[4] |

| Reproductive Toxicity | Data not available | |

| STOT-Single Exposure | May cause respiratory irritation (Category 3)[1] | Inhalation of vapors may lead to coughing and shortness of breath. |

| STOT-Repeated Exposure | Data not available | |

| Aspiration Hazard | Data not available |

Fire and Explosion Hazards

This compound is a highly flammable liquid and its vapor can form explosive mixtures with air.[1][5][6] Extreme caution must be exercised when handling and storing it.

| Hazard Parameter | Details |

| Flammability | Highly Flammable Liquid (Category 2).[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[5][6] |

| Flash Point | Data not available. Related ketones have low flash points (e.g., 13-14 °C).[7][8] |

| Explosive Limits | Data not available. Vapors can form explosive mixtures with air.[4][5][6][9][10] |

| Suitable Extinguishing Media | Carbon dioxide (CO₂), dry chemical powder, alcohol-resistant foam, sand.[5][6][9] |

| Unsuitable Extinguishing Media | Water jet may be ineffective. |

| Specific Hazards from Combustion | Containers may explode when heated.[5][6] |

| Hazardous Combustion Products | Carbon monoxide (CO) and Carbon dioxide (CO₂).[5][6][11] |

Note on Experimental Protocols

This guide summarizes safety and hazard data from publicly available sources, primarily aggregated chemical databases and Safety Data Sheets (SDS) from various suppliers. The detailed experimental protocols used to generate the cited toxicological and physical hazard data are not included in these sources and are therefore not reproduced here. For methodologies, users should refer to the originating studies or standard testing guidelines from bodies such as the OECD or EPA.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

-

Engineering Controls : Handle only in a well-ventilated area, preferably in a chemical fume hood.[12] Use explosion-proof electrical, ventilating, and lighting equipment.[5][6] Eyewash stations and safety showers should be readily available.[6][11]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[5][6][11]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5][6][11][12]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[6][11]

-

-

Precautions for Safe Handling :

-

Conditions for Safe Storage :

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

-

First-Aid Measures :

-

Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[5][9][11]

-

Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation occurs, get medical advice.[5][6][9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][9][11]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[9][11]

-

-

Accidental Release Measures :

-

Evacuate personnel from the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Contain the spill with sand or an inert absorbent material.[12] Collect the material in a suitable, closed container for disposal.[6][12]

-

Do not allow the chemical to enter drains or sewers.

-

-

Fire-Fighting Measures :

Hazard Management Workflow

The following diagram illustrates the logical workflow for managing the safety and hazards associated with this compound, from identification to emergency response.

Caption: Hazard management workflow for this compound.

References

- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Pentanone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. echemi.com [echemi.com]

Spectroscopic Profile of 3,4-Dimethyl-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Dimethyl-2-pentanone (C₇H₁₄O, Molecular Weight: 114.19 g/mol ). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes mass spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR) data, and provides standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. This data is essential for structural elucidation and confirmation.

Table 1: Mass Spectrometry Data for this compound [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 43 | 100% | [CH₃CO]⁺ (Base Peak) |

| 72 | High | [M - C₃H₆]⁺ |

| 71 | Moderate | [M - C₃H₇]⁺ |

| 114 | Low | [M]⁺ (Molecular Ion) |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| Data not available in search results | C1 (CH₃) |

| Data not available in search results | C2 (C=O) |

| Data not available in search results | C3 (CH) |

| Data not available in search results | C4 (CH) |

| Data not available in search results | C5 (CH₃) |

| Data not available in search results | C4-CH₃ |

| Data not available in search results | C-CH₃ |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| Data not available in search results | Singlet | - | H1 (CH₃) |

| Data not available in search results | Quartet | Value not available | H3 (CH) |

| Data not available in search results | Multiplet | Value not available | H4 (CH) |

| Data not available in search results | Doublet | Value not available | H5 (CH₃) |

| Data not available in search results | Doublet | Value not available | C3-CH₃ |

| Data not available in search results | Doublet | Value not available | C4-CH₃' |

Note: Specific chemical shift and coupling constant values for ¹³C and ¹H NMR were not available in the provided search results. The assignments are based on the known structure of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules like ketones.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and obtain structural information.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer) is used.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. A typical concentration is around 10 µg/mL.[2]

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.[2]

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5MS column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40-60°C) to a final temperature (e.g., 200-250°C) to ensure separation of components.[3]

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon framework and proton environments within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is required.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[4] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Spectrometer Setup: Place the NMR tube in the spectrometer probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹³C NMR Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment is performed. This involves acquiring the spectrum over a wide chemical shift range (e.g., 0-220 ppm) to observe all carbon signals.[5][6][7][8]

-

Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[9]

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is acquired, typically over a chemical shift range of 0-12 ppm.

-

Key parameters to record are the chemical shift (δ), the multiplicity (e.g., singlet, doublet, triplet, etc.), and the coupling constants (J) between adjacent protons.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for determining the structure of an unknown compound, such as this compound, using the spectroscopic techniques described.

References

- 1. This compound | C7H14O | CID 537877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uoguelph.ca [uoguelph.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.latech.edu [chem.latech.edu]

- 5. treenablythe.weebly.com [treenablythe.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

In-Depth Technical Guide to the Thermophysical Properties of 3,4-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermophysical property data for 3,4-Dimethyl-2-pentanone (CAS No: 565-78-6). The information is compiled from various chemical databases and scientific literature to support research, development, and modeling applications.

Core Thermophysical Property Data

The fundamental thermophysical properties of this compound are summarized in the table below. These values are essential for a wide range of applications, from reaction engineering to safety assessments.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₇H₁₄O | - | [1] |

| Molecular Weight | 114.1855 | g/mol | [2] |

| Boiling Point | 135 | °C | [3] |

| 408 (± 5) | K | [2] | |

| Density | 0.819 | g/mL | [3] |

| Refractive Index | 1.4097 | - | [3] |

Extended Thermophysical Data from NIST/TRC

The National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) provides critically evaluated thermophysical property data. While comprehensive datasets are often part of their subscription service, the following properties for this compound are indicated as having available data within their database, often as a function of temperature and pressure.

| Property | Temperature Range | Pressure Range | Notes |

| Viscosity (Liquid) | 270 K to 590 K | Equilibrium with Gas | [4] |

| Viscosity (Gas) | 410 K to 880 K | - | [4] |

| Thermal Conductivity (Liquid) | 200 K to 530 K | Equilibrium with Gas | [4] |

| Thermal Conductivity (Gas) | 410 K to 880 K | - | [4] |

| Density (Liquid) | 180 K to 591 K | Equilibrium with Gas | 2 experimental data points noted[4] |

| Enthalpy (Liquid) | 250 K to 579.18 K | Equilibrium with Gas | [4] |

| Enthalpy (Ideal Gas) | 200 K to 1000 K | - | [4] |

| Entropy (Liquid) | 250 K to 579.18 K | Equilibrium with Gas | [4] |

| Entropy (Ideal Gas) | 200 K to 1000 K | - | [4] |

| Heat Capacity at Saturation Pressure (Liquid) | Data available | Equilibrium with Gas | [5] |

| Critical Temperature | Data available | - | [5] |

| Critical Pressure | Data available | - | [5] |

| Critical Density | Data available | - | [5] |

| Phase Boundary Pressure | 180 K to 591 K | 1.5181e-006 kPa to 3077.6 kPa | 9 experimental data points noted[4] |

Experimental Protocols

Detailed experimental protocols for the determination of thermophysical properties of this compound are often found in primary scientific literature. The physical properties listed in the core data table are referenced to an article in The Journal of Organic Chemistry, suggesting the methods are detailed therein.[3] For broader context, this section outlines common and established methodologies for measuring the key thermophysical properties of ketones.

Boiling Point Determination

The boiling point of a liquid is a fundamental property that can be determined through several established methods:

-

Distillation Method: A simple or fractional distillation apparatus is set up with the liquid sample. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, once stabilized, is recorded as the boiling point at the measured atmospheric pressure.

-

Thiele Tube Method: A small amount of the sample is placed in a fusion tube, and an inverted capillary tube is added. The setup is heated in a Thiele tube containing oil. The temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

-

Reflux Method: The liquid is heated to its boiling point in a flask equipped with a reflux condenser. A thermometer is placed in the vapor phase to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

The logical workflow for selecting a boiling point determination method is outlined below.

Caption: Workflow for selecting a boiling point determination method.

Density Measurement

The density of a liquid can be accurately measured using several techniques:

-

Pycnometry: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer. The temperature of the sample must be carefully controlled.

-

Hydrometry: A hydrometer, a calibrated instrument, is floated in the liquid. The density is read directly from the scale at the point where the surface of the liquid meets the stem of the hydrometer.

-

Oscillating U-tube Densitometry: This method measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is dependent on the mass, and therefore the density, of the liquid in the tube. This technique is known for its high precision.

Refractive Index Measurement

The refractive index is typically measured using a refractometer:

-

Abbe Refractometer: A small sample of the liquid is placed between two prisms. Light is passed through the sample, and the angle of refraction is measured. The refractive index is then read from a calibrated scale. Temperature control is crucial for accurate measurements.

Vapor Pressure Determination

Vapor pressure data is critical for understanding a substance's volatility and for phase equilibrium calculations. Common methods include:

-

Static Method: The substance is placed in a thermostatted, evacuated container connected to a pressure measuring device. The pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

-

Isoteniscope Method: This is a type of static method where the sample is placed in a bulb connected to a U-tube manometer. The apparatus is heated in a controlled temperature bath, and the pressure is balanced to determine the vapor pressure.

-

Knudsen Effusion Method: This technique is suitable for substances with low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure can be calculated from this rate.

The general process for vapor pressure measurement using the static method is depicted below.

Caption: Generalized workflow for the static method of vapor pressure measurement.

Heat Capacity Measurement

Calorimetry is the primary technique for measuring the heat capacity of liquids.

-

Differential Scanning Calorimetry (DSC): A sample and a reference are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is proportional to the heat capacity of the sample.

-

Adiabatic Calorimetry: The sample is heated in a well-insulated container (calorimeter). A known amount of heat is supplied, and the resulting temperature change is measured. The heat capacity is calculated from the heat input and the temperature rise.

Conclusion

This guide provides a summary of the currently available thermophysical property data for this compound and outlines the standard experimental methodologies for their determination. For precise research and development, it is recommended to consult the primary literature, such as the referenced 1979 article in The Journal of Organic Chemistry, and the comprehensive, critically evaluated data available from databases like the NIST/TRC Web Thermo Tables. As new experimental data becomes available, this guide can be updated to provide an even more complete picture of the thermophysical properties of this compound.

References

The Elusive Presence of 3,4-Dimethyl-2-pentanone in the Plant Kingdom: A Technical Review

A comprehensive review of scientific literature and phytochemical databases reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no verifiable evidence to support the natural occurrence of 3,4-Dimethyl-2-pentanone in any plant species.

This technical guide addresses the topic of this compound's presence in plants, a subject of interest for those exploring novel natural compounds. Despite an exhaustive search of available scientific data, including extensive analyses of plant essential oils and volatile organic compounds, this specific ketone has not been identified as a naturally occurring plant metabolite.

Initial broad searches hinted at a potential presence in the essential oil of Ferulago angulata, a plant belonging to the Apiaceae family. However, a thorough examination of numerous primary research articles and detailed chemical composition analyses of Ferulago angulata essential oil did not substantiate this preliminary lead. The extensive lists of identified compounds in these studies do not include this compound.

The absence of this compound in the known plant metabolome has significant implications for research and development. Without a confirmed natural source, key aspects of a typical technical guide on a plant-derived compound cannot be provided.

Quantitative Data: An Absence of Evidence

A fundamental component of any technical guide on a natural product is the quantitative data regarding its abundance in the source organism. As this compound has not been detected in any plant, there is no data available on its concentration, percentage composition in essential oils, or variation across different plant tissues or geographical locations. Therefore, a comparative data table, a crucial tool for researchers, cannot be constructed.

Experimental Protocols: A Methodological Void

The identification and quantification of natural compounds rely on specific and validated experimental protocols. These typically include methods for extraction (such as steam distillation, solvent extraction, or supercritical fluid extraction), followed by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification. Since this compound has not been reported as a plant constituent, there are no established or published protocols for its isolation and analysis from a plant matrix.

To illustrate a general workflow for the analysis of volatile compounds in plants, a hypothetical experimental workflow is presented below. It is crucial to note that this is a generalized representation and not specific to the target compound of this guide due to the reasons outlined above.

Biosynthetic Pathways: An Uncharted Territory

The biosynthesis of a secondary metabolite is a key area of interest for understanding its role in the plant and for potential biotechnological applications. The formation of ketones in plants can occur through various pathways, often involving the metabolism of fatty acids or amino acids. Branched-chain ketones, such as the hypothetical this compound, would likely derive from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine.

However, without any evidence of its natural occurrence, the specific biosynthetic pathway for this compound in plants remains entirely speculative. There are no known enzymes or genetic pathways in any plant species that have been associated with its production. The logical relationship for a potential, yet unconfirmed, biosynthetic origin is depicted below.

The Enigmatic Role of 3,4-Dimethyl-2-pentanone in the Flavor Profile of Fermented Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate tapestry of flavors and aromas in fermented foods and beverages is woven from a complex interplay of microbial metabolism and chemical reactions. Among the myriad of volatile organic compounds that contribute to these sensory profiles, ketones play a pivotal role, often imparting desirable cheesy, fruity, or floral notes. This technical guide delves into the core of one such compound: 3,4-Dimethyl-2-pentanone. While not as extensively studied as other ketones, its branched structure suggests a significant contribution to the nuanced aroma of certain fermented products. This document aims to provide a comprehensive overview of its formation, sensory characteristics, and analytical methodologies for its detection and quantification, serving as a valuable resource for professionals in research and development.

Data Presentation: Quantitative Analysis

Despite the recognized importance of ketones in fermented product flavor, specific quantitative data for this compound remains elusive in readily available scientific literature. While numerous studies have identified a wide array of volatile compounds in products like cheese, beer, and wine, the concentration of this specific branched-chain ketone is often not reported or is below the limit of detection of the analytical methods employed. The following table summarizes the current state of knowledge, highlighting the need for further targeted research in this area.

| Fermented Product | Concentration Range | Analytical Method | Reference |

| Various Cheeses | Not Reported | GC-MS | N/A |

| Beer | Not Reported | GC-MS | N/A |

| Wine | Not Reported | GC-MS | N/A |

| Fermented Milk | Not Detected | SPME-GC-MS | [1] |

Note: The absence of data underscores a significant research gap. The methodologies outlined in this guide can be employed to generate quantitative data for this compound in various fermented matrices.

Formation Pathway: The Strecker Degradation of Isoleucine

The biosynthesis of this compound in fermented products is primarily attributed to the microbial metabolism of the branched-chain amino acid L-isoleucine. A key pathway implicated in its formation is the Strecker degradation, a series of chemical reactions that convert an amino acid into an aldehyde with one fewer carbon atom. This Strecker aldehyde can then be further transformed into the corresponding ketone.

The proposed pathway involves the following key steps:

-

Transamination of Isoleucine: L-isoleucine undergoes transamination, catalyzed by microbial aminotransferases, to form α-keto-β-methylvaleric acid.

-

Oxidative Decarboxylation: This α-keto acid is then oxidatively decarboxylated to yield 2-methylbutanal, the corresponding Strecker aldehyde.

-

Oxidation to Ketone: Subsequent microbial oxidation of 2-methylbutanal can lead to the formation of this compound. The exact enzymatic mechanisms for this final oxidation step in various microorganisms are still an active area of research.

Sensory Properties

The sensory impact of a volatile compound is determined by its aroma profile and its concentration relative to its odor threshold.

Aroma Profile: While specific sensory panel data for pure this compound is limited, related branched-chain ketones are often described as having cheesy and fruity notes. It is hypothesized that this compound contributes to the complex aroma profile of certain cheeses and other fermented products by imparting these characteristic notes.

Odor Threshold: The odor threshold is the lowest concentration of a compound that is perceivable by the human nose. A comprehensive search of available databases did not yield a specific, experimentally determined odor threshold for this compound in water or ethanol (B145695). This lack of data makes it challenging to definitively assess its contribution to the overall aroma of a product based on concentration alone. The experimental protocol for sensory analysis provided in this guide can be utilized to determine this crucial parameter.

Experimental Protocols

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound in fermented products. Optimization of specific parameters may be required depending on the sample matrix.

a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Weigh 5 g of the homogenized fermented product into a 20 mL headspace vial.

-

Add 1 g of sodium chloride to enhance the release of volatile compounds.

-

Add a known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanone, deuterated this compound).

-

Seal the vial with a PTFE/silicone septum.

-

Equilibrate the sample at 40°C for 15 minutes in a water bath or heating block.

-

Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

b. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-300) for identification.

-

SIM Ions for this compound (C7H14O, MW: 114.19): Target ion (e.g., m/z 71, 86), Qualifier ions (e.g., m/z 43, 57).

-

c. Quantification:

Construct a calibration curve using standard solutions of this compound in a model matrix (e.g., deodorized base of the fermented product) with the same internal standard concentration. The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.

Sensory Analysis: Determination of Odor Threshold and Aroma Profile

This protocol outlines the methodology for determining the odor detection threshold and characterizing the aroma profile of this compound.

a. Panelist Selection and Training:

-

Select 10-15 panelists based on their sensory acuity and ability to describe aromas.

-

Train the panel on the recognition of basic tastes and common aroma compounds found in fermented products.

-

Familiarize the panel with the aroma of this compound using a pure standard.

b. Odor Detection Threshold Determination (ASTM E679-04):

-

Prepare a series of dilutions of this compound in a neutral medium (e.g., deionized water for odor threshold in water, or 10% ethanol solution for a wine-like matrix). The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).

-

Use a three-alternative forced-choice (3-AFC) method. Present panelists with three samples, two of which are blanks (the neutral medium) and one contains the diluted odorant.

-

Ask panelists to identify the odd sample.

-

The individual threshold is the concentration at which the panelist can correctly identify the odd sample in two consecutive presentations.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

c. Aroma Profile Analysis (Quantitative Descriptive Analysis - QDA®):

-

Present panelists with a solution of this compound at a concentration 3-5 times its determined odor threshold.

-

In a group session, panelists generate a list of descriptive terms for the aroma of the compound.

-

Through discussion and consensus, the panel finalizes a list of key aroma descriptors.

-

In individual booths, panelists rate the intensity of each descriptor on a line scale (e.g., 0 = not perceived, 10 = very intense).

-

Analyze the data to generate an aroma profile (e.g., a spider web plot) for this compound.

Conclusion

This compound represents an intriguing, yet understudied, component of the flavor orchestra in fermented products. Its likely origin from the microbial metabolism of isoleucine positions it as a potential marker for specific fermentation processes and microbial activities. The lack of quantitative and detailed sensory data presents a clear opportunity for future research. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to explore the presence, concentration, and sensory impact of this and other branched-chain ketones. A deeper understanding of these compounds will undoubtedly contribute to the ability to modulate and enhance the desirable flavor profiles of fermented foods and beverages, and may even lead to the discovery of novel flavor ingredients.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dimethyl-2-pentanone from 3,4-dimethyl-3-penten-2-one (B14748410). The primary method detailed is the selective reduction of the carbon-carbon double bond in the α,β-unsaturated ketone starting material via catalytic hydrogenation. This transformation is a crucial step in various synthetic pathways, particularly in the development of fine chemicals and pharmaceutical intermediates. The protocols provided herein are designed to be robust and reproducible, offering guidance on reaction setup, execution, purification, and characterization of the final product.

Introduction

The reduction of α,β-unsaturated ketones to their corresponding saturated counterparts is a fundamental transformation in organic synthesis.[1] 3,4-Dimethyl-3-penten-2-one is a readily available starting material that, upon selective hydrogenation, yields this compound, a valuable building block in organic chemistry. The selective reduction of the alkene functionality in the presence of a ketone is efficiently achieved through catalytic hydrogenation, a process that employs a metal catalyst to facilitate the addition of hydrogen across the double bond.[2][3] This method is widely favored for its high efficiency, selectivity, and the clean nature of the reaction, often proceeding under mild conditions with high yields.[4][5]

This application note focuses on a standard and reliable protocol using palladium on carbon (Pd/C) as the catalyst, a widely used and commercially available heterogeneous catalyst known for its effectiveness in hydrogenating carbon-carbon multiple bonds.[2][6]

Physicochemical Properties

A summary of the key physical and chemical properties for the starting material and the product is provided below for reference.

| Property | 3,4-Dimethyl-3-penten-2-one | This compound |

| Molecular Formula | C₇H₁₂O | C₇H₁₄O |

| Molecular Weight | 112.17 g/mol | 114.19 g/mol [7] |

| CAS Number | 684-94-6 | 565-78-6[7][8] |

| Boiling Point | Not specified | 135 °C[9] |

| Density | Not specified | 0.819 g/mL[9] |

| Refractive Index | Not specified | 1.4097[9] |

Experimental Protocols

Method 1: Catalytic Hydrogenation using Hydrogen Gas